molecular formula C13H20BrNO3S B232607 4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide

4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide

Cat. No. B232607
M. Wt: 350.27 g/mol
InChI Key: AXBASCJFVFRIAL-VWMGYNLJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide is a complex chemical compound that has been the subject of scientific research for many years. This compound has been synthesized using various methods, and its unique structure has led to its application in many scientific fields. In 2.1.0~1,5~]decane 3,3-dioxide.

Mechanism of Action

The mechanism of action of 4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide is not fully understood, but it is believed to involve the formation of a complex with the substrate molecule. This complex then undergoes a series of reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, as this compound has primarily been studied for its synthetic applications. However, it is believed that this compound may have potential as a therapeutic agent due to its unique structure and potential interactions with biological molecules.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide in lab experiments is its ability to act as a chiral auxiliary, allowing for the synthesis of chiral compounds with high enantiomeric purity. However, one limitation of using this compound is its complex synthesis method, which requires specialized knowledge and equipment.

Future Directions

There are many potential future directions for research involving 4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide. One area of research involves the development of new synthetic methods for this compound, which could lead to the production of more complex chiral compounds. Another area of research involves the exploration of the potential therapeutic applications of this compound, which could lead to the development of new drugs with unique mechanisms of action. Additionally, further studies on the biochemical and physiological effects of this compound could provide valuable insights into its potential interactions with biological molecules.

Synthesis Methods

The synthesis of 4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide is a complex process that requires specialized knowledge and equipment. One common method for synthesizing this compound involves the reaction of 2-(bromomethyl)propanoic acid with 1,5-dimethyl-3-oxopentane in the presence of a thiol catalyst. This reaction produces this compound as a white crystalline powder.

Scientific Research Applications

4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide has been the subject of scientific research for many years due to its unique structure and potential applications. One area of research involves the use of this compound as a chiral auxiliary in organic synthesis. This compound has been shown to be an effective chiral auxiliary in the synthesis of various compounds, including amino acids and alcohols.

properties

Molecular Formula

C13H20BrNO3S

Molecular Weight

350.27 g/mol

IUPAC Name

(2R)-2-bromo-1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one

InChI

InChI=1S/C13H20BrNO3S/c1-8(14)11(16)15-10-6-9-4-5-13(10,12(9,2)3)7-19(15,17)18/h8-10H,4-7H2,1-3H3/t8-,9-,10-,13-/m1/s1

InChI Key

AXBASCJFVFRIAL-VWMGYNLJSA-N

Isomeric SMILES

C[C@H](C(=O)N1[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)CS1(=O)=O)Br

SMILES

CC(C(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O)Br

Canonical SMILES

CC(C(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.